molecular formula C12H8ClN3O B2608279 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide CAS No. 938465-52-2

1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide

Cat. No.: B2608279
CAS No.: 938465-52-2
M. Wt: 245.67
InChI Key: VQNXPJGYVJPVIX-UHFFFAOYSA-N
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Description

1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide (CAS RN: 938465-52-2) is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. This high-purity compound serves as a versatile synthetic intermediate for the preparation of novel pyridoindole derivatives. Its core structure is closely related to ellipticine analogues, which are known for their potent biological activity . The primary research value of this carboxamide lies in its application for developing targeted cancer therapies. Recent studies highlight pyrido[3,4-b]indole derivatives as a promising class of antiproliferative agents that effectively target both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) . The indole scaffold is a privileged structure in oncology, featured in several FDA-approved drugs, and is known to regulate numerous proteins and genes critical in cancer development . Researchers utilize this chloro-carboxamide to synthesize and explore new molecules capable of overcoming drug resistance, a major challenge in treatments involving EGFR tyrosine kinase inhibitors . Specifications: • CAS Number: 938465-52-2 • Molecular Formula: C12H8ClN3O • Molecular Weight: 245.66 g/mol • SMILES: C1=CC=C2C(=C1)C3=C(N2)C(=CN=C3Cl)C(=O)N • Storage: Store under an inert atmosphere at 2-8°C This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-11-9-6-3-1-2-4-8(6)16-10(9)7(5-15-11)12(14)17/h1-5,16H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNXPJGYVJPVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CN=C3Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Janus Kinase 2 Inhibition

One of the most significant applications of 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide is its role as an inhibitor of Janus Kinase 2 (JAK2). JAK2 is a critical enzyme involved in the signaling pathways for various cytokines and growth factors. Inhibition of JAK2 has been linked to therapeutic benefits in treating myeloproliferative disorders, which are characterized by the overproduction of blood cells.

Case Study Findings:

  • A study identified 1-amino derivatives of pyrido[4,3-b]indole as effective JAK2 inhibitors. The research demonstrated that these compounds could significantly reduce cell proliferation in models of myeloproliferative neoplasms, suggesting potential for developing targeted therapies .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that derivatives of pyrido-indole structures exhibit cytotoxic effects against various cancer cell lines.

Data Overview:

  • In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Research Findings Summary Table

Application Target Effect Reference
JAK2 InhibitionMyeloproliferative DisordersReduces cell proliferation
Antitumor ActivityVarious Cancer Cell LinesInduces apoptosis

Mechanism of Action

The mechanism of action of 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of Janus kinase 2 (JAK2), which plays a role in the JAK-STAT signaling pathway . This pathway is crucial for cell survival, proliferation, and differentiation, making the compound a promising candidate for treating myeloproliferative disorders.

Comparison with Similar Compounds

1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly as an antiproliferative agent against various cancer cell lines. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target and Mode of Action
The primary target of this compound is Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. The compound inhibits JAK2 activity, leading to the disruption of this pathway, which is often aberrantly activated in various cancers. This inhibition results in reduced cell proliferation and survival signals in cancer cells.

Biochemical Pathways
The JAK-STAT pathway plays a significant role in mediating cellular responses to cytokines and growth factors. By inhibiting JAK2, this compound effectively alters downstream signaling cascades that promote tumor growth and survival .

Biological Activity

Antiproliferative Effects
Research indicates that this compound exhibits moderate to excellent antiproliferative activity against various cancer cell lines. In laboratory studies, it has demonstrated IC50 values indicative of its potency in inhibiting cell growth:

Cell Line IC50 (µM) Reference
Huh7 (hepatocellular carcinoma)8.7
MDA-MB-231 (breast cancer)0.102
SKOV3 (ovarian cancer)4.2
A549 (lung cancer)3.1

These values suggest that the compound is particularly effective against breast and ovarian cancers.

Cellular Effects
The compound's antiproliferative activity is associated with its ability to induce apoptosis in cancer cells. Studies have shown that it can cause G2/M phase cell cycle arrest, leading to programmed cell death through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties, including good oral bioavailability and stability under physiological conditions. It is typically stored at temperatures between 2-8°C to maintain its integrity and effectiveness.

Research Applications

The compound has been utilized in various scientific research applications:

  • Chemistry : As a building block for synthesizing more complex indole derivatives.
  • Biology : Studied for its potential antiviral and antimicrobial properties alongside its anticancer effects.
  • Medicine : Investigated for therapeutic applications targeting diseases associated with aberrant JAK2 signaling.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Studies : In vivo experiments demonstrated significant tumor growth inhibition in xenograft models without notable toxicity, reinforcing its potential as a therapeutic agent against drug-resistant tumors .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the colchicine-binding site on tubulin, suggesting it may also serve as a dual-target agent by disrupting microtubule dynamics in addition to inhibiting JAK2 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : A common approach for chloro-substituted heterocycles involves cyclization of indole precursors with chloroacetylating agents. For example, refluxing in acetic acid with sodium acetate as a catalyst (similar to indole-carboxylic acid synthesis in ) can promote ring closure. Chlorination may occur via electrophilic substitution using POCl₃ or SOCl₂, as seen in analogous pyrimidine systems .
  • Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of chlorinating agents critically affect regioselectivity and yield.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • NMR : The chloro substituent at position 1 deshields nearby protons, causing distinct splitting patterns in ¹H NMR (e.g., aromatic protons at C2 and C3). ¹³C NMR will show characteristic shifts for the carboxamide carbonyl (~165–170 ppm) and the chloro-substituted carbon (~110–120 ppm) .
  • IR : Strong absorption bands for N-H (amide, ~3300 cm⁻¹) and C=O (amide, ~1680 cm⁻¹) confirm the carboxamide group.
  • MS : Molecular ion peaks (M⁺) and fragments consistent with Cl loss (M-35) are diagnostic .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood due to potential toxicity of intermediates (e.g., chloro derivatives) .
  • Decontamination : Neutralize spills with sodium bicarbonate and dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How does the electronic nature of the chloro substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The electron-withdrawing chloro group at position 1 activates the pyridoindole core for nucleophilic aromatic substitution (SNAr) but may deactivate palladium-catalyzed couplings. Substitution patterns (e.g., para vs. meta) on the indole ring alter π-conjugation, affecting oxidative addition efficiency .
  • Optimization : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and enhance coupling yields with aryl boronic acids .

Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s conformational stability?

  • Case Study : Single-crystal X-ray diffraction (as in ) reveals planar carboxamide geometry, while DFT calculations may predict slight non-planarity due to solvation effects. Discrepancies arise from crystal packing forces vs. gas-phase models. Validate with variable-temperature NMR to assess rotational barriers of the amide bond .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity (e.g., kinase inhibition)?

  • SAR Framework :

  • Chloro Position : Position 1 improves membrane permeability but may sterically hinder target binding. Compare with 3-chloro analogs ( ).
  • Carboxamide : Replace with sulfonamide ( ) or urea to modulate hydrogen-bonding interactions.
  • Heterocycle Expansion : Fuse additional rings (e.g., pyrimidine in ) to increase rigidity and affinity .
    • Experimental Design : Use molecular docking to prioritize synthetic targets, followed by enzymatic assays (e.g., IC₅₀ determination) .

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